3-Ethoxy-6-(piperidin-4-yl)pyridazine
Overview
Description
3-Ethoxy-6-(piperidin-4-yl)pyridazine is a chemical compound with the molecular formula C11H17N3O. It is a derivative of pyridazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives, including this compound, often involves complex chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another approach involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Pyridazine derivatives, including this compound, can undergo a variety of chemical reactions. For example, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions . They can also undergo copper-promoted 6-endo-trig cyclizations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 207.27 g/mol.Future Directions
The future directions for research on 3-Ethoxy-6-(piperidin-4-yl)pyridazine could involve exploring its potential pharmacological activities, given that many pyridazine derivatives are known to exhibit a wide range of such activities . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
Mechanism of Action
Target of Action
Pyridazine derivatives have been found to have anti-inflammatory, analgesic, and antipyretic properties . This suggests that they may target enzymes or receptors involved in inflammation and pain signaling.
Mode of Action
Without specific information on “3-Ethoxy-6-(piperidin-4-yl)pyridazine”, it’s difficult to describe its exact mode of action. Some pyridazine derivatives have been seen to inhibit prostaglandin e2 and interleukin activity , which are key mediators of inflammation.
Biochemical Pathways
But based on the properties of similar compounds, it might affect the pathways involving prostaglandins and interleukins .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-6-(piperidin-4-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be more active as a serotonergic agent but least active as a dopaminergic agent . The nature of these interactions involves binding to specific receptors and modulating their activity, which can influence various physiological processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonergic receptors can lead to changes in neurotransmitter release and uptake, affecting neuronal communication and overall brain function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and protein synthesis. The compound’s ability to bind to serotonergic receptors and modulate their activity is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation in target tissues, affecting its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-ethoxy-6-piperidin-4-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-15-11-4-3-10(13-14-11)9-5-7-12-8-6-9/h3-4,9,12H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKKSDYRNYLCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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